An In-depth Technical Guide to 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid
An In-depth Technical Guide to 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid
This guide provides a comprehensive technical overview of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid, a critical building block in modern medicinal chemistry and drug discovery. It is intended for researchers, chemists, and drug development professionals who utilize advanced chemical scaffolds in their work.
Core Compound Identification
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Compound Name: 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid
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Molecular Formula: C₁₂H₂₂N₂O₄[2]
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IUPAC Name: 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid[2]
This molecule is a bifunctional aliphatic acid containing a piperazine ring protected with a tert-butoxycarbonyl (Boc) group. This structural motif makes it an invaluable asset in synthetic chemistry, particularly as a versatile linker for conjugating different molecular entities. The Boc-protected amine offers stability under various reaction conditions while allowing for selective deprotection, and the terminal carboxylic acid provides a ready handle for amide bond formation or other derivatizations.
Physicochemical & Computed Properties
Understanding the fundamental properties of a reagent is paramount for its effective use in experimental design, from reaction setup to purification and formulation. The data below, compiled from authoritative sources, provides a snapshot of the compound's key characteristics.
| Property | Value | Source |
| Molecular Weight | 258.31 g/mol | PubChem[2] |
| Monoisotopic Mass | 258.15795719 Da | PubChem[2] |
| XLogP3-AA (LogP) | -1.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Topological Polar Surface Area | 70.1 Ų | PubChem[2] |
Table 1: Key Physicochemical and Computed Properties.
The negative LogP value indicates a high degree of hydrophilicity, which is a critical consideration for solubility in reaction solvents and for the pharmacokinetic properties of resulting drug candidates.
Synthesis and Purification Protocol
The synthesis of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid is typically achieved through a Michael addition reaction. This approach is favored for its high efficiency and atom economy. The following protocol outlines a reliable method starting from commercially available precursors.
Synthesis Workflow: Michael Addition
The core of the synthesis involves the conjugate addition of the secondary amine of N-Boc-piperazine to an acrylic acid ester, followed by saponification to yield the final carboxylic acid.
Caption: Synthetic pathway via Michael addition and subsequent hydrolysis.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate
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Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl piperazine-1-carboxylate (N-Boc-piperazine, 18.6 g, 100 mmol).[3]
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Solvent Addition: Add 100 mL of absolute ethanol to the flask. Stir the mixture until the N-Boc-piperazine is fully dissolved.
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Reagent Addition: Slowly add ethyl acrylate (11.0 g, 110 mmol) to the solution at room temperature. The slight excess of the acrylate ensures the complete consumption of the piperazine starting material.
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Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude oil is the ethyl ester intermediate.
Step 2: Saponification to the Final Product
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Hydrolysis: Dissolve the crude intermediate oil in 50 mL of methanol. To this solution, add a solution of sodium hydroxide (6.0 g, 150 mmol) in 50 mL of deionized water.
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Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting ester spot has disappeared.
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Acidification: Cool the reaction vessel in an ice bath. Slowly and carefully acidify the mixture to a pH of ~4-5 by adding 2M hydrochloric acid. The product will begin to precipitate as a white solid.
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Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.
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Drying: Dry the product under high vacuum at 40-50°C for 24 hours to yield 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid as a white crystalline solid.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
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¹H NMR (Proton Nuclear Magnetic Resonance): In CDCl₃, the spectrum should show a prominent singlet at ~1.45 ppm corresponding to the nine protons of the tert-butyl group. Multiplets for the piperazine ring protons will appear around 2.4-2.6 ppm and 3.4-3.6 ppm. The propanoic acid chain protons will present as two triplets around 2.6 ppm and 2.8 ppm.
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Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a peak corresponding to [M+H]⁺ at m/z 259.16. In negative mode, a peak for [M-H]⁻ at m/z 257.15 would be expected.
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High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a C18 reverse-phase column. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA). The final product should exhibit a single major peak with purity >95%.
Applications in Research and Drug Discovery
The unique structure of this compound makes it a highly sought-after linker in several advanced therapeutic modalities. Its primary utility lies in its ability to covalently connect two different molecular fragments while providing optimal spacing and physicochemical properties.
PROTACs and Molecular Glues
In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) utilize a bifunctional molecule to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid is an ideal linker component for PROTAC synthesis.[4] The carboxylic acid can be coupled to a ligand for the E3 ligase, and after Boc deprotection, the newly freed secondary amine can be attached to a ligand for the protein of interest.
Caption: Conceptual role of the title compound as a PROTAC linker.
Covalent Inhibitors and Targeted Drug Conjugates
This molecule is also used in the synthesis of targeted covalent inhibitors. For example, it can serve as the spacer between a targeting moiety and a reactive group (e.g., an acrylamide) designed to form a covalent bond with a specific residue on a target protein, such as a kinase.[5] This strategy has been successfully employed in developing next-generation inhibitors for challenging targets like Fibroblast Growth Factor Receptors (FGFR).[5]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
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Hazard Statements:
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Precautionary Measures:
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Always handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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References
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3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid. PubChem, National Center for Biotechnology Information. [Link]
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tert-Butyl piperazine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
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Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. [Link]
Sources
- 1. 242459-97-8|3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 2. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid | C12H22N2O4 | CID 2735644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
